molecular formula C7H8N2O2 B030045 3-(Pyrimidin-2-yl)propanoic acid CAS No. 439108-20-0

3-(Pyrimidin-2-yl)propanoic acid

Cat. No.: B030045
CAS No.: 439108-20-0
M. Wt: 152.15 g/mol
InChI Key: UXTNNDRHOGJJFE-UHFFFAOYSA-N
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Description

3-(pyrimidin-2-yl)propanoic acid is a member of the class of pyrimidines that is pyrimidine substituted by a 2-carboxyethyl group at position 2. It has a role as a human metabolite. It is a member of pyrimidines and a monocarboxylic acid.

Scientific Research Applications

Synthesis of Complex Molecules

Research has shown that derivatives of 3-(Pyrimidin-2-yl)propanoic acid can be utilized in the one-step synthesis of various complex molecules. For instance, the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with different aromatic amines in polyphosphoric acid leads to the formation of N-(pyridin-2-yl)propanamides, pyrido[2,3-d]pyrimidines, and other related compounds, showcasing the versatility of these derivatives in synthetic chemistry A. A. Harutyunyan et al., 2015. Similarly, the diversity-oriented synthesis approach has been applied to create 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, further highlighting the compound’s utility in generating biologically relevant pyrimidine derivatives with potential applications in drug discovery X. Berzosa et al., 2011.

Medicinal Chemistry and Bioactivity

In the realm of medicinal chemistry, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which are structurally related to this compound, have been synthesized and tested for their inhibitory activity against human protein kinase CK2. Compounds showing significant activity suggest the potential for developing novel inhibitors that could serve as therapeutic agents A. Golub et al., 2011. Another study focused on the synthesis and structural investigation of uracil derivatives, which are closely related to the parent compound, providing insights into their interaction with biological molecules and potential applications in drug design Ting Yao et al., 2013.

Molecular Interactions and Binding Studies

The interaction of pyrimidine derivatives with biological molecules has also been a subject of interest. For example, p-hydroxycinnamic acid amides, incorporating pyrimidin-2-yl motifs, have been synthesized and their interactions with bovine serum albumin studied. These investigations are crucial for understanding the molecular basis of drug-protein interactions and developing more effective therapeutic agents Fa-Yan Meng et al., 2012.

Safety and Hazards

The safety information for 3-(Pyrimidin-2-yl)propanoic acid indicates that it may be hazardous. The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, mist, vapors, or spray .

Properties

IUPAC Name

3-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTNNDRHOGJJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408921
Record name 3-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-20-0
Record name 3-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrimidin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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